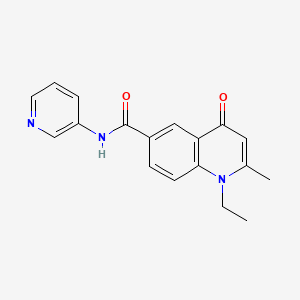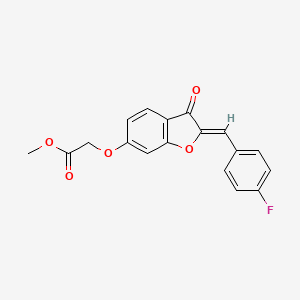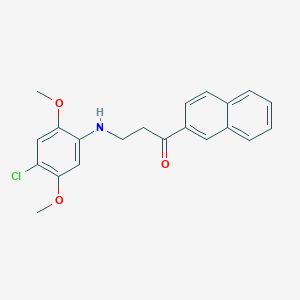![molecular formula C20H20N2O4S B2786681 4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705096-68-9](/img/structure/B2786681.png)
4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Pyranones, on the other hand, are a class of organic compounds that contain a six-membered ring structure with one oxygen atom and a ketone functional group. They are found in a variety of natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be quite diverse, depending on the substituents present on the thiazole ring. For example, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction .科学的研究の応用
Anticancer Agent
This compound has shown potential as an anticancer agent. It has been found to significantly inhibit the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .
Anti-inflammatory Agent
The compound has also been evaluated for its anti-inflammatory properties. It has been found to decrease the activity of inflammatory factors IL-6 and TNF-α . These are key inflammatory cytokines known for their roles in immune regulation, inflammation, and cell proliferation .
Inhibition of Cell Migration
The compound has been found to hinder cell migration in A431 and A549 cells . This could potentially be useful in preventing the spread of cancer cells.
Apoptosis Induction
The compound has been found to induce apoptosis in A431 and A549 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the death of cancer cells.
Cell Cycle Regulation
The compound has been found to affect the cell cycle of A431 and A549 cells . By affecting the cell cycle, it could potentially stop the proliferation of cancer cells.
Protein Expression Regulation
The compound has been found to affect protein expression levels in A431 and A549 cells . This could potentially lead to the development of new therapeutic strategies for cancer treatment.
将来の方向性
The future directions in the research of thiazole derivatives seem to be focused on the design and structure–activity relationship of bioactive molecules . Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .
特性
IUPAC Name |
4-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-3-18-21-16-5-4-13(9-17(16)27-18)20(24)22-7-6-14(11-22)26-15-8-12(2)25-19(23)10-15/h4-5,8-10,14H,3,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFWQMUZRAKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)OC4=CC(=O)OC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-ethylbenzo[d]thiazole-6-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2786599.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786607.png)
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)
![N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2786610.png)
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/no-structure.png)
![1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine](/img/structure/B2786613.png)
![2,6-dichloro-N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2786614.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2786618.png)
![N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B2786619.png)
![2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2786621.png)